molecular formula C26H34Cl2N3O4P B1667109 Aminoquinol monophosphate CAS No. 102112-06-1

Aminoquinol monophosphate

Cat. No. B1667109
M. Wt: 554.4 g/mol
InChI Key: WTBHKKAMHWHVJZ-UNGNXWFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aminoquinol monophosphate may be useful in the treatment of acute necrotising cutaneous leishmaniasis.

Scientific Research Applications

  • 8-Aminoquinoline Therapy for Latent Malaria : The 8-aminoquinolines have been revolutionary in the treatment of latent malaria. Their clinical use began with plasmochin in 1926, and despite some challenges such as hemolytic toxicity, newer drugs like tafenoquine have been developed, showing promise against endemic malaria (Baird, 2019).

  • Synthesis of Diastereomerically Pure Nucleotide Phosphoramidates : This research highlights the importance of phosphoramidate derivatives in antiviral drug development. A method to prepare single diastereomer phosphoramidate products, including the HCV clinical candidate PSI-7977, is detailed, showcasing the potential of these compounds in pharmaceutical research (Ross et al., 2011).

  • Metabolic Derivatives of Primaquine and Their Effects on Red Blood Cells : This study investigated the effects of primaquine metabolites on human red blood cells. The research found that certain metabolites, particularly 5-hydroxy-6-methoxy-8-aminoquinoline, significantly stimulated the hexose monophosphate shunt in red blood cells, without activating a proteolytic system to degrade oxidized proteins (Baird et al., 1986).

  • Optimization of Metabolic Reaction Networks : This paper discusses the improvement of bioprocess performance, such as amino acid production, by genetically modifying metabolic control architectures. The study uses the xanthine monophosphate (XMP) and guanosine monophosphate (GMP) synthesis pathway as an example to demonstrate how modifying regulatory architectures can significantly enhance metabolic processes (Hatzimanikatis et al., 1996).

  • Amperometric Detection of Alkaline Phosphatase Activity : This research developed a new substrate, 4-amino-1-naphthylphosphate, for the detection of alkaline phosphatase activity. This has applications in immunosensors and biochemical array detection systems, highlighting the potential of such substrates in electrochemical transducers for medical diagnostics (Masson et al., 2004).

  • Isotachophoretic Examination of Intercalators with Ribodinucleoside Monophosphates : This study explored the interaction of intercalators with ribodinucleoside monophosphates, providing insights into the isotachophoretic behavior of these compounds. Such research is crucial in understanding the chemical properties of nucleotides and their interactions with various substances (Dohtsu et al., 1988).

properties

CAS RN

102112-06-1

Product Name

Aminoquinol monophosphate

Molecular Formula

C26H34Cl2N3O4P

Molecular Weight

554.4 g/mol

IUPAC Name

4-N-[7-chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]quinolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid

InChI

InChI=1S/C26H31Cl2N3.H3O4P/c1-4-31(5-2)16-8-9-19(3)29-26-18-22(14-12-20-10-6-7-11-24(20)28)30-25-17-21(27)13-15-23(25)26;1-5(2,3)4/h6-7,10-15,17-19H,4-5,8-9,16H2,1-3H3,(H,29,30);(H3,1,2,3,4)/b14-12+;

InChI Key

WTBHKKAMHWHVJZ-UNGNXWFZSA-N

Isomeric SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)/C=C/C3=CC=CC=C3Cl)Cl.OP(=O)(O)O

SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)C=CC3=CC=CC=C3Cl)Cl.OP(=O)(O)O

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)C=CC3=CC=CC=C3Cl)Cl.OP(=O)(O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Aminoquinol monophosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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